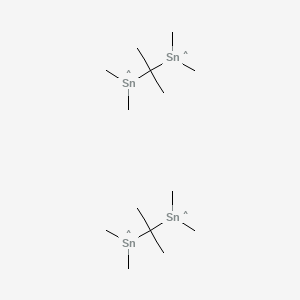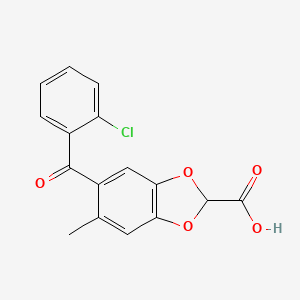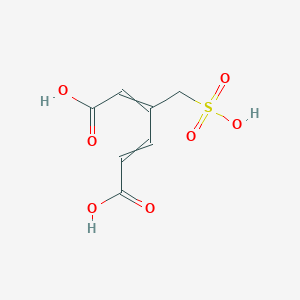
CID 85400473
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 85400473” is a chemical entity registered in the PubChem database
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for CID 85400473 would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: CID 85400473 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
CID 85400473 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. In industry, it could be used in the production of materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of CID 85400473 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the chemical structure of the compound and its functional groups. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to a biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 85400473 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness may contribute to its specific applications and potential advantages in scientific research and industrial processes.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and potential applications make it a valuable subject of study. Further research and development can uncover more details about its synthesis, reactions, and applications, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C14H36Sn4 |
|---|---|
Molekulargewicht |
679.3 g/mol |
InChI |
InChI=1S/2C3H6.8CH3.4Sn/c2*1-3-2;;;;;;;;;;;;/h2*1-2H3;8*1H3;;;; |
InChI-Schlüssel |
QLTANHLSSHLOJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)([Sn](C)C)[Sn](C)C.CC(C)([Sn](C)C)[Sn](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)





![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)




![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
